N~5~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and thieno[2,3-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of the pyrazole ring, followed by the formation of the thieno[2,3-c]pyrazole core through cyclocondensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N~5~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, leading to derivatives with potentially enhanced biological activity .
Scientific Research Applications
N~5~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N5-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thieno[2,3-c]pyrazole derivatives, such as:
- 3,5-dimethyl-1H-pyrazole
- 1-phenyl-3-methyl-1H-pyrazole-5-carboxamide
- Thieno[2,3-c]pyrazole derivatives .
Uniqueness
What sets N5-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-12(17-11-24(4)22-14(17)3)21-19(26)18-10-16-13(2)23-25(20(16)27-18)15-8-6-5-7-9-15/h5-12H,1-4H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHMNAOVZIQTSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(C)C3=CN(N=C3C)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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